molecular formula C11H10BrNOS B8081483 1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone

1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone

Cat. No.: B8081483
M. Wt: 284.17 g/mol
InChI Key: ZCQWMJUXQLQYOT-YRNVUSSQSA-N
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Description

1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is an organic compound that features a bromophenyl group attached to a thiazolidinone ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a primary amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone core.

    Bromophenyl Substitution: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazolidinone intermediate.

    Ethanone Linkage Formation: The final step involves the formation of the ethanone linkage, often through a condensation reaction between the bromophenyl-thiazolidinone intermediate and an appropriate carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.

    Material Science: In materials science, the compound’s electronic properties can be exploited to create conductive polymers or other advanced materials.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone can be compared with other thiazolidinone derivatives:

    Similar Compounds: 1-(4-Chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone, 1-(4-Fluorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone.

    Uniqueness: The presence of the bromine atom in the bromophenyl group can significantly influence the compound’s reactivity and biological activity, making it distinct from its chloro- or fluoro-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2E)-1-(4-bromophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c12-9-3-1-8(2-4-9)10(14)7-11-13-5-6-15-11/h1-4,7,13H,5-6H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWMJUXQLQYOT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=CC(=O)C2=CC=C(C=C2)Br)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS/C(=C/C(=O)C2=CC=C(C=C2)Br)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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